![molecular formula C15H14FNO2 B7506031 [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)
[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone, also known as FPFM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In addition, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Furthermore, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can modulate the activity of neurotransmitters, such as dopamine and acetylcholine, by interacting with their receptors.
Biochemical and Physiological Effects:
[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect against oxidative stress in neuronal cells. Moreover, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can modulate the activity of neurotransmitters, which can affect various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is its potential as a drug candidate for the treatment of various diseases. [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to possess pharmacological properties that can be exploited for therapeutic purposes. However, the limitations of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone include its potential toxicity and the need for further studies to elucidate its mechanism of action.
Direcciones Futuras
Several future directions can be explored in the research of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone. One of the areas of interest is the development of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone derivatives with improved pharmacological properties. Furthermore, the elucidation of the mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can provide insights into its potential therapeutic applications. Moreover, the investigation of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone in animal models can provide valuable information on its safety and efficacy.
Métodos De Síntesis
The synthesis of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid, followed by the condensation of the resulting intermediate with pyrrolidine-1-carboxylic acid. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone, which is attributed to its ability to induce apoptosis and inhibit cell proliferation. In addition, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, [5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been investigated for its neuroprotective effects, as it can modulate the activity of neurotransmitters and protect against oxidative stress.
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-12-5-3-11(4-6-12)13-7-8-14(19-13)15(18)17-9-1-2-10-17/h3-8H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHSNQUUIBCWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

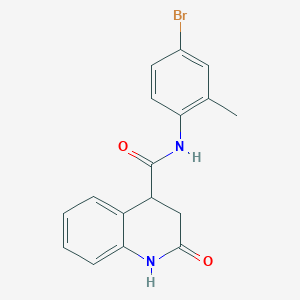
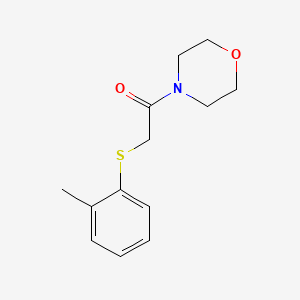
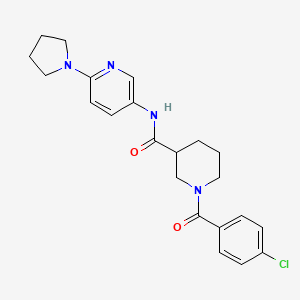
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)

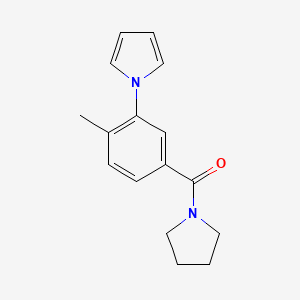
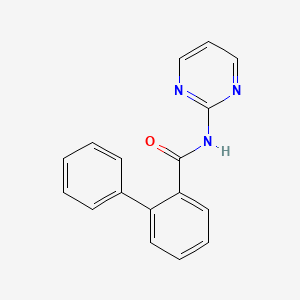
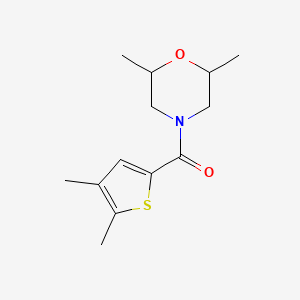
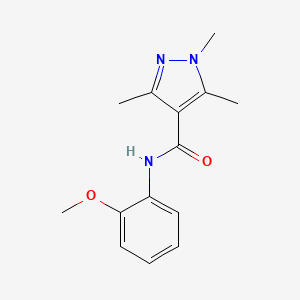
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)

![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)